molecular formula C11H13NO3 B1324997 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol CAS No. 898561-64-3

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol

Cat. No.: B1324997
CAS No.: 898561-64-3
M. Wt: 207.23 g/mol
InChI Key: YQNCFUDIOYSJRJ-UHFFFAOYSA-N
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Description

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol is a chemical compound that features a pyridine ring substituted with dimethoxymethyl and propynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a formylation reaction followed by methylation using reagents such as dimethyl sulfate.

    Attachment of the Propynyl Group: The propynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: May be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with one less methoxy group.

    3-(5-Dimethylaminomethyl-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of dimethoxymethyl.

    3-(5-Hydroxymethyl-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with a hydroxymethyl group instead of dimethoxymethyl.

Uniqueness

The presence of the dimethoxymethyl group in 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol provides unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

3-[5-(dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(15-2)10-6-9(4-3-5-13)7-12-8-10/h6-8,11,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNCFUDIOYSJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CN=CC(=C1)C#CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640083
Record name 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-64-3
Record name 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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